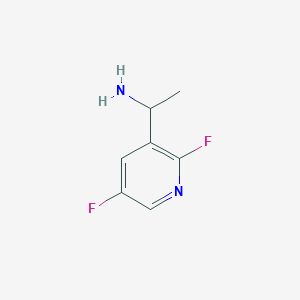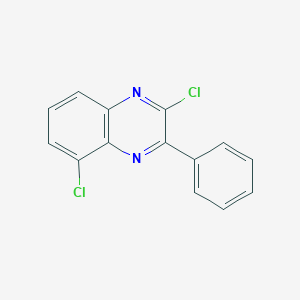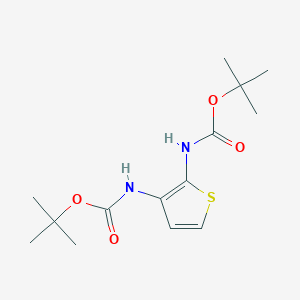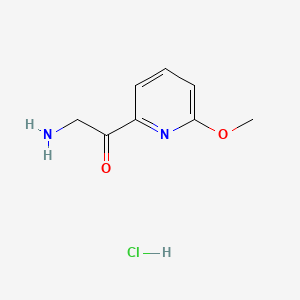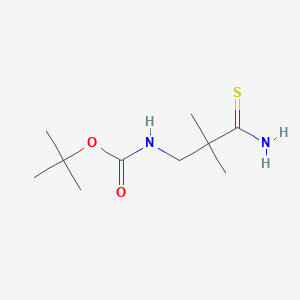
3-(Boc-amino)-2,2-dimethylpropanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Boc-amino)-2,2-dimethylpropanethioamide is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly useful in the field of peptide synthesis and other areas of organic chemistry where selective protection and deprotection of functional groups are crucial.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-2,2-dimethylpropanethioamide typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of Boc-protected amines often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-(Boc-amino)-2,2-dimethylpropanethioamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Deprotection: Free amines.
Aplicaciones Científicas De Investigación
3-(Boc-amino)-2,2-dimethylpropanethioamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Boc-amino)-2,2-dimethylpropanethioamide primarily involves the protection of the amino group. The Boc group provides steric hindrance and electronic effects that prevent the amino group from participating in unwanted side reactions. This allows for selective reactions at other functional groups in the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-protected amino acids: These compounds also feature a Boc-protected amino group and are widely used in peptide synthesis.
N-Cbz-protected amines: Similar to Boc-protected amines but use the carbobenzyloxy (Cbz) group for protection.
Fmoc-protected amines: Use the fluorenylmethyloxycarbonyl (Fmoc) group for protection and are commonly used in solid-phase peptide synthesis.
Uniqueness
3-(Boc-amino)-2,2-dimethylpropanethioamide is unique due to its specific structure, which includes a thioamide group. This functional group can undergo unique chemical transformations, such as oxidation to sulfoxides and sulfones, which are not typically observed with other Boc-protected amines .
Propiedades
Fórmula molecular |
C10H20N2O2S |
|---|---|
Peso molecular |
232.35 g/mol |
Nombre IUPAC |
tert-butyl N-(3-amino-2,2-dimethyl-3-sulfanylidenepropyl)carbamate |
InChI |
InChI=1S/C10H20N2O2S/c1-9(2,3)14-8(13)12-6-10(4,5)7(11)15/h6H2,1-5H3,(H2,11,15)(H,12,13) |
Clave InChI |
XUGCZFNAZYCYGL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(C)(C)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


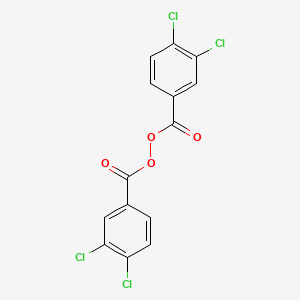
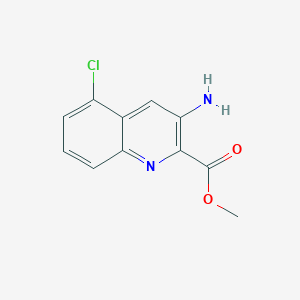
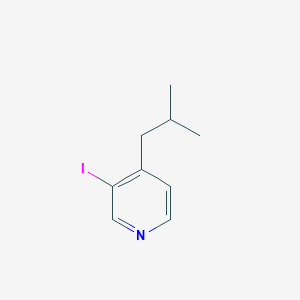
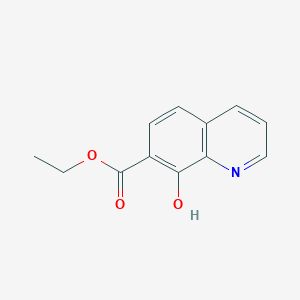
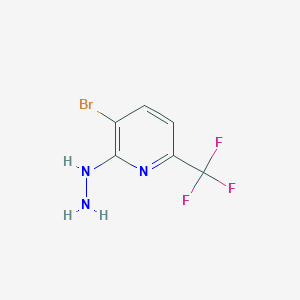
![Methyl (R)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate](/img/structure/B13663567.png)
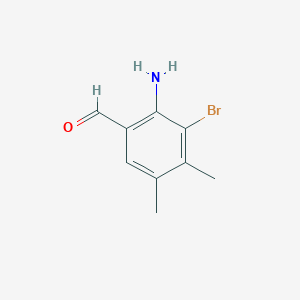
![2-Ethyl-6,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13663578.png)


